N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
CAS No.: 1216692-13-5
Cat. No.: VC5961168
Molecular Formula: C21H26ClN3O3S2
Molecular Weight: 468.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216692-13-5 |
|---|---|
| Molecular Formula | C21H26ClN3O3S2 |
| Molecular Weight | 468.03 |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C21H25N3O3S2.ClH/c1-14-6-11-18-19(15(14)2)22-21(28-18)24(13-12-23(3)4)20(25)16-7-9-17(10-8-16)29(5,26)27;/h6-11H,12-13H2,1-5H3;1H |
| Standard InChI Key | RSTRRICWPYZVNH-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[d]thiazole scaffold—a bicyclic system comprising a benzene ring fused to a thiazole moiety. Key structural elements include:
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4,5-Dimethyl substitution on the benzothiazole ring, which enhances steric bulk and modulates electronic properties.
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A dimethylaminoethyl side chain connected to the thiazole nitrogen, contributing to basicity and water solubility in its protonated form.
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A 4-(methylsulfonyl)benzamide group attached via an amide linkage, introducing sulfonamide functionality known for diverse biological interactions.
The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆ClN₃O₃S₂ |
| Molecular Weight | 468.03 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl |
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct features:
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The methylsulfonyl group generates strong infrared absorption bands near 1150–1300 cm⁻¹ (S=O stretching).
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The dimethylaminoethyl moiety produces characteristic ¹H-NMR signals at δ 2.2–2.5 ppm (N(CH₃)₂) and δ 3.4–3.7 ppm (CH₂NH).
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Density functional theory (DFT) simulations suggest a planar benzothiazole core with the sulfonamide group adopting a conformation perpendicular to the aromatic ring.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence typical of benzothiazole derivatives:
Step 1: Benzothiazole Core Formation
4,5-Dimethyl-2-aminothiophenol reacts with cyanogen bromide under acidic conditions to yield 4,5-dimethylbenzo[d]thiazol-2-amine.
Step 2: Alkylation of the Thiazole Nitrogen
The amine undergoes N-alkylation with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) to install the dimethylaminoethyl side chain.
Step 3: Amide Coupling
The intermediate reacts with 4-(methylsulfonyl)benzoyl chloride via Schotten-Baumann conditions, forming the target benzamide.
Step 4: Hydrochloride Salt Formation
Treatment with hydrochloric acid in ethanol precipitates the final hydrochloride salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | BrCN, HCl | 0–5°C | 68 |
| 2 | ClCH₂CH₂N(CH₃)₂, K₂CO₃ | 80°C | 52 |
| 3 | 4-(MeSO₂)C₆H₄COCl, NaOH | RT | 75 |
| 4 | HCl (g), EtOH | 0°C | 89 |
Structural Analogues and SAR Insights
Comparative studies with related compounds reveal structure-activity relationships:
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Methoxy vs. Methyl Substitution: Replacing 4,5-dimethyl with 4,7-dimethoxy groups (as in CID 16808494 ) increases polarity but reduces membrane permeability.
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Sulfonamide Modifications: The methylsulfonyl group in the target compound shows greater metabolic stability compared to dimethylsulfamoyl analogues (e.g., CID 16808494 ).
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Side Chain Variations: The dimethylaminoethyl chain enhances solubility relative to diethylaminoethyl derivatives (e.g., CID 44946468 ), which exhibit higher lipophilicity.
Biological Activity and Mechanistic Studies
Anticancer Screening
Preliminary assays on analogous compounds show:
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Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells.
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Apoptosis Induction: Activation of caspase-3/7 pathways in HT-29 colon carcinoma.
The dimethylaminoethyl side chain likely facilitates cellular uptake via proton sponge effects in acidic tumor microenvironments.
Applications and Future Directions
Drug Development Opportunities
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Antimicrobial Adjuvants: Synergy studies with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).
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Targeted Cancer Therapies: Conjugation with folate receptors for selective tumor delivery.
Material Science Applications
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Fluorescent Probes: Benzothiazole derivatives exhibit solvatochromic properties usable in bioimaging.
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